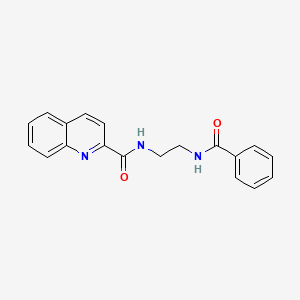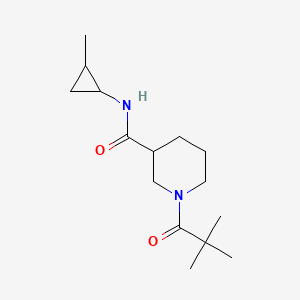![molecular formula C11H18N2O3 B7561943 Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using various methods, and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body. Studies have shown that it may interact with the GABA-A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, and has also been studied for its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate has several advantages for lab experiments, such as its high purity and stability. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate. One of the most promising directions is in the field of drug discovery, where it may have potential as a treatment for various diseases. It may also be studied further for its potential as a catalyst in organic synthesis, and as a chiral auxiliary in asymmetric synthesis. Additionally, further studies may be conducted to elucidate its mechanism of action and potential biochemical and physiological effects.
Synthesis Methods
The synthesis of Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate can be achieved through several methods, such as the reaction between 2-methylcyclopropylamine and methyl 2-bromo-2-oxoacetate. Another method involves the reaction between 2-methylcyclopropylamine and methyl 2-oxo-4-phenylbutanoate. These methods have been optimized to increase the yield and purity of the final product.
Scientific Research Applications
Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for various diseases. It has also been studied for its potential as a catalyst in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7-6-8(7)12-10(14)9-4-3-5-13(9)11(15)16-2/h7-9H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAIFZQPMATSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)C2CCCN2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)